molecular formula C10H11ClFN B13066647 N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine

N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine

Cat. No.: B13066647
M. Wt: 199.65 g/mol
InChI Key: WLSBVGBAIBNIRD-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-fluorophenyl)methyl]cyclopropanamine is a cyclopropane-containing amine derivative featuring a benzyl substituent with chlorine and fluorine atoms at the para and meta positions, respectively. This structural motif is common in agrochemicals and pharmaceuticals due to the electronic and steric effects imparted by halogens. For example, similar compounds are synthesized via hydrogenation of imine precursors using platinum catalysts, as seen in the preparation of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C10H11ClFN/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2

InChI Key

WLSBVGBAIBNIRD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine, highlighting substituent effects and applications:

Compound Name Substituents Molecular Weight Key Properties/Applications References
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-NO₂ (ortho) 192.2 Lab chemical; limited hazard data
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Cl, 2-isopropyl N/A Synthesized via Pt-catalyzed hydrogenation
N-(4-Bromobenzyl)cyclopropanamine hydrochloride 4-Br (para) N/A Halogenated derivative; research use
Cyprofuram 3-Cl, tetrahydro-2-oxo-3-furanyl N/A Pesticide (cyclopropanecarboxamide)

Key Comparative Insights:

Substituent Effects on Reactivity and Stability Electron-Withdrawing Groups (EWGs): The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine (2-NO₂) reduces amine basicity compared to halogenated analogs. Halogen Position: The para-Cl and meta-F arrangement in the target compound may optimize steric and electronic interactions for receptor binding, as seen in pesticides like cyprofuram (3-Cl substituent) .

Synthesis Methods Platinum-catalyzed hydrogenation of imine precursors is a common route for halogenated benzylcyclopropanamines, as demonstrated for N-(5-chloro-2-isopropylbenzyl)cyclopropanamine .

Applications and Bioactivity Halogenated derivatives (e.g., 4-Br, 3-Cl) are prevalent in agrochemicals, such as cyprofuram, which inhibits fungal growth .

Toxicological and Environmental Profiles Limited data exist for most analogs.

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